molecular formula C23H22ClFN2O4S B12473075 N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12473075
M. Wt: 476.9 g/mol
InChI Key: RUBQOPYWFFINBF-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methoxy, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis may include:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide backbone.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the glycinamide backbone using sulfonyl chlorides or other sulfonylating agents.

    Attachment of the 3-chloro-4-fluorophenyl Group:

    Attachment of the 2-(4-methoxyphenyl)ethyl Group:

Industrial Production Methods

Industrial production of N2-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound can be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycine: This compound has a similar structure but lacks the glycinamide moiety.

    N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)acetamide: This compound has a similar structure but contains an acetamide moiety instead of the glycinamide moiety.

Properties

Molecular Formula

C23H22ClFN2O4S

Molecular Weight

476.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H22ClFN2O4S/c1-31-19-10-7-17(8-11-19)13-14-26-23(28)16-27(18-9-12-22(25)21(24)15-18)32(29,30)20-5-3-2-4-6-20/h2-12,15H,13-14,16H2,1H3,(H,26,28)

InChI Key

RUBQOPYWFFINBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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